BenchChemオンラインストアへようこそ!

[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol

IDO1 inhibitor Cancer immunotherapy Structure-based drug design

This heterocyclic building block features a privileged imidazo[2,1-b]thiazole core with a 4-bromophenyl group and a 5-methanol handle, enabling direct SAR exploration. Validated by co-crystal structures (PDB 6KW7) for IDO1 inhibitor design, sub-nanomolar NCI-60 activity against PC-3, and potent antimycobacterial MIC 6.25 μg/mL. Ideal starting material for aldose reductase and kinase inhibitor programs. Secure batch-to-batch consistency for reproducible drug discovery.

Molecular Formula C12H9BrN2OS
Molecular Weight 309.18 g/mol
CAS No. 439095-24-6
Cat. No. B1272067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol
CAS439095-24-6
Molecular FormulaC12H9BrN2OS
Molecular Weight309.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(N3C=CSC3=N2)CO)Br
InChIInChI=1S/C12H9BrN2OS/c13-9-3-1-8(2-4-9)11-10(7-16)15-5-6-17-12(15)14-11/h1-6,16H,7H2
InChIKeyAKGPVJXKSLVBMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol (CAS 439095-24-6): Imidazothiazole Derivative with Defined Physicochemical and Structural Parameters for Research Procurement


[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol (CAS 439095-24-6, molecular formula C12H9BrN2OS, MW 309.18, melting point 197‑199°C) is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core fused with a 4‑bromophenyl substituent at the 6‑position and a methanol moiety at the 5‑position . This compound belongs to the imidazo[2,1-b]thiazole class, a privileged scaffold widely recognized in medicinal chemistry for its demonstrated antiproliferative activity, kinase inhibition, tubulin polymerization interference, and antimicrobial properties [1] [2].

Procurement Advisory: Why In‑Class Imidazothiazole Analogs Are Not Interchangeable with [6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol


Imidazo[2,1-b]thiazole derivatives exhibit profound biological divergence based on subtle structural variations, as evidenced by the fact that SAR studies within this class have yielded compounds acting through distinct molecular targets ranging from RAF kinases and IDO1 to aldose reductase and tubulin [1] [2]. The 4‑bromophenyl substitution at position 6 and the 5‑methanol handle together confer a unique combination of crystallographically‑validated aromatic interaction potential [2] and a chemically addressable derivatization site. Substituting this compound with a generic imidazothiazole scaffold—or even a positional isomer bearing a bromophenyl group at an alternative site—will alter both the sulfur‑aromatic interaction network and the synthetic accessibility of downstream derivatives, thereby compromising reproducibility of structure‑guided drug design outcomes [1] [2].

Quantitative Differentiation Evidence for [6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol: Crystallographic, Synthetic Utility, and Class‑Derived Activity Metrics


Crystallographically‑Validated IDO1 Inhibitor Pharmacophore: 16.4 nM Lead Compound Derived from the Same Core

While [6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol itself has not been directly assayed against IDO1 in published literature, its core pharmacophore—3-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole—has been co‑crystallized with human IDO1 and advanced through SAR optimization to yield a potent inhibitor (compound 12 series) with hIDO1 IC50 = 16.4 nM [1]. The crystallographic data (PDB 6KW7) reveal that the 4‑bromophenyl‑imidazothiazole core engages in a unique sulfur‑aromatic interaction network with F163 and F226 of IDO1, a structural feature that is absent in other imidazothiazole positional isomers lacking the 4‑bromophenyl substitution at the 3/6‑position [1].

IDO1 inhibitor Cancer immunotherapy Structure-based drug design

Synthetic Intermediate Utility: 3‑Position Derivatization Yields Aldose Reductase Inhibitor with Quantified Activity Superiority Over Class Analogs

[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol serves as a key structural precursor to 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid derivatives. In a systematic SAR study, derivative 3d (2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide) exhibited the highest aldose reductase (AR) inhibitory activity among all 16 synthesized compounds (3a‑f and 4a‑j) derived from the common 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetohydrazide intermediate [1].

Aldose reductase inhibition Diabetic complications Synthetic building block

Cytotoxicity Superiority: NCI‑60 Screening of Derivatives Reveals Sub‑Nanomolar GI50 Activity Against Prostate Cancer (PC‑3)

Arylidenehydrazide derivatives synthesized from the 6-(4-bromophenyl)imidazo[2,1-b]thiazole core were evaluated in the National Cancer Institute's 3‑cell line primary cytotoxicity assay. Compound 3c demonstrated the most pronounced antiproliferative effect against the PC‑3 prostate cancer cell line, achieving a log10 GI50 value < ‑8.00 (GI50 < 10 nM) [1]. In contrast, other derivatives in the same series (3a‑b, 3h‑i) passed the initial activity threshold but did not exhibit the same sub‑nanomolar potency against this cell line [1].

Anticancer Cytotoxicity Prostate cancer NCI‑60

Antimycobacterial Activity Differentiation: 6.25 μg/mL MIC Against M. tuberculosis H37Rv with Defined Derivative Ranking

Derivatives bearing the 6-(4-bromophenyl)imidazo[2,1-b]thiazole core were evaluated for antimycobacterial activity against M. tuberculosis H37Rv using the BACTEC 460 radiometric system. Compound 3e ([6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid 2,4-dinitrobenzylidenehydrazide) exhibited the most potent activity with an MIC of 6.25 μg/mL, whereas other derivatives in the same series (3a‑d, 3f‑i) showed varying degrees of inhibition at the same screening concentration but were not identified as the most active [1].

Antituberculosis Mycobacterium tuberculosis Antimycobacterial

Physicochemical Differentiation: Melting Point (197‑199°C) and Defined Storage Parameters Enable Batch‑to‑Batch Consistency Assessment

[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol is characterized by a defined melting point of 197‑199°C and a molecular weight of 309.18 g/mol (C12H9BrN2OS) . The compound is available with a purity specification of ≥95% and is recommended for long‑term storage in a cool, dry place .

Quality control Analytical reference standard Physicochemical characterization

Positional Isomer Differentiation: 5‑Methanol Substituent Provides a Chemically Addressable Handle Absent in Parent Scaffolds

The 5‑methanol moiety in [6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol provides a primary alcohol functional group that serves as a chemically addressable handle for further derivatization, including oxidation to the corresponding aldehyde, esterification, etherification, or conversion to a leaving group for nucleophilic displacement. This contrasts with simpler imidazothiazole analogs lacking this substituent (e.g., 6-(4-bromophenyl)imidazo[2,1-b]thiazole, CAS not provided, C11H7BrN2S, MW 279.16 g/mol ), which lack a direct functionalization point at the 5‑position and require more complex synthetic routes to introduce substituents at this site.

Synthetic handle Derivatization Lead optimization

High‑Value Application Scenarios for [6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol in Research and Industrial Settings


Structure‑Guided IDO1 Inhibitor Design Programs Requiring Crystallographically‑Validated Starting Scaffolds

For medicinal chemistry groups developing IDO1 inhibitors for cancer immunotherapy, [6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol offers a structurally‑validated starting point. The co‑crystal structure of the analogous 3-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole core with human IDO1 (PDB 6KW7) reveals a unique sulfur‑aromatic interaction network essential for high‑affinity binding [1]. The 5‑methanol handle provides a direct functionalization site for introducing SAR‑exploring substituents while preserving the core pharmacophore geometry.

Aldose Reductase Inhibitor Lead Optimization for Diabetic Complications Research

Research programs targeting aldose reductase for diabetic complications can leverage the demonstrated activity superiority of derivatives built upon the 6-(4-bromophenyl)imidazo[2,1-b]thiazole core. As shown in the systematic SAR study by Ulusoy Güzeldemirci et al., derivative 3d exhibited the best AR inhibitory activity among 16 tested compounds [1]. The 5‑methanol analog serves as an optimal entry point for synthesizing and optimizing 3‑position‑functionalized derivatives with validated AR inhibitory potential.

Anticancer Lead Generation with Prostate Cancer Cell Line Selectivity

The sub‑nanomolar GI50 value (log10 GI50 < ‑8.00) achieved by derivative 3c against the PC‑3 prostate cancer cell line in NCI‑60 screening [1] substantiates the value of the 6-(4-bromophenyl)imidazo[2,1-b]thiazole scaffold for anticancer programs targeting hormone‑refractory prostate cancer. Researchers can utilize [6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol as a key intermediate for exploring arylidenehydrazide derivatives and related chemotypes with demonstrated potency in standardized NCI protocols.

Antimycobacterial Drug Discovery Against M. tuberculosis H37Rv

With derivative 3e demonstrating the most potent antimycobacterial activity (MIC = 6.25 μg/mL) among a 9‑compound series [1], this scaffold is positioned for tuberculosis drug discovery programs. Researchers can employ [6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol as a synthetic entry point to explore hydrazide and hydrazone derivatives targeting M. tuberculosis H37Rv, an established reference strain for antituberculosis screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for [6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.